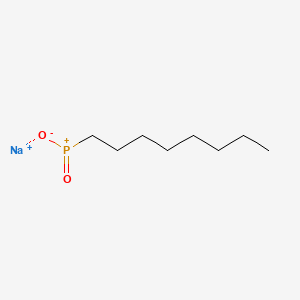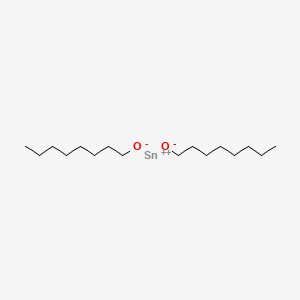
Tin di(octanolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a yellow liquid with a molar mass of 405.12 g/mol and a density of 1.251 g/cm³. Tin di(octanolate) is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of caprolactone to produce biodegradable polyesters.
准备方法
Synthetic Routes and Reaction Conditions: Tin di(octanolate) can be synthesized by reacting tin(II) chloride with 2-ethylhexanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the tin(II) ion.
Industrial Production Methods: In an industrial setting, tin di(octanolate) is produced through a continuous process involving the reaction of tin(II) chloride and 2-ethylhexanoic acid in a reactor equipped with a cooling system to control the exothermic reaction. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
化学反应分析
Types of Reactions: Tin di(octanolate) undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of tin di(octanolate) can be achieved using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the octanoate groups with other ligands.
Major Products Formed:
Oxidation: The oxidation of tin di(octanolate) typically results in the formation of tin(IV) compounds.
Reduction: Reduction reactions can produce tin(I) or elemental tin.
Substitution: Substitution reactions can yield various organotin compounds depending on the ligands used.
科学研究应用
Tin di(octanolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of lactones to produce biodegradable polyesters.
Biology: Tin di(octanolate) is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
作用机制
The mechanism by which tin di(octanolate) exerts its effects involves its ability to act as a Lewis acid catalyst. It coordinates to the oxygen atoms of the reactants, thereby increasing the electrophilicity of the tin center and facilitating the reaction. The molecular targets and pathways involved depend on the specific application, but generally, tin di(octanolate) interacts with carboxylic acids, alcohols, and other organic compounds.
相似化合物的比较
Dibutyltin dilaurate
Tin(II) 2-ethylhexanoate
Tin(IV) chloride
Stannous chloride
属性
CAS 编号 |
52120-31-7 |
|---|---|
分子式 |
C16H34O2Sn |
分子量 |
377.1 g/mol |
IUPAC 名称 |
octan-1-olate;tin(2+) |
InChI |
InChI=1S/2C8H17O.Sn/c2*1-2-3-4-5-6-7-8-9;/h2*2-8H2,1H3;/q2*-1;+2 |
InChI 键 |
OABBLIJURKXQBP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


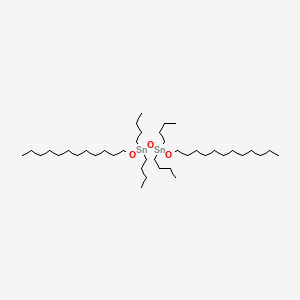
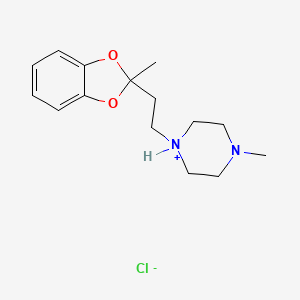

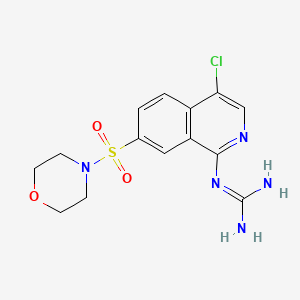
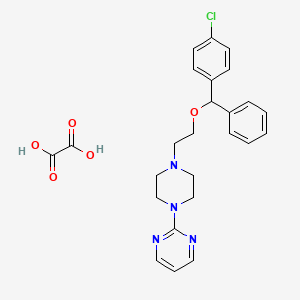


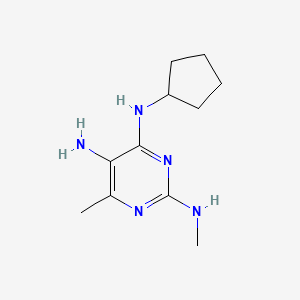


![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
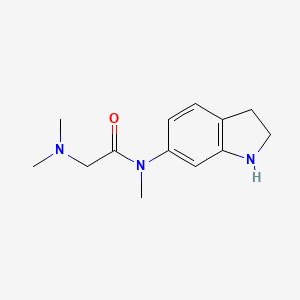
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
